REACTION_SMILES
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[NH2:1][c:2]1[cH:3][cH:4][c:5]([CH3:8])[cH:6][cH:7]1.[NH2:9][c:10]1[cH:11][cH:12][cH:13][c:15]2[c:21]1[C:19](=[O:20])[N:17]([OH:18])[C:16]2=[O:14].[Na+:23].[OH-:22]>>[NH2:1][c:2]1[cH:3][cH:4][c:5]([CH:8]=[O:14])[cH:6][cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc2c1C(=O)N(O)C2=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Type
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product
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Smiles
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Nc1ccc(C=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[NH2:1][c:2]1[cH:3][cH:4][c:5]([CH3:8])[cH:6][cH:7]1.[NH2:9][c:10]1[cH:11][cH:12][cH:13][c:15]2[c:21]1[C:19](=[O:20])[N:17]([OH:18])[C:16]2=[O:14].[Na+:23].[OH-:22]>>[NH2:1][c:2]1[cH:3][cH:4][c:5]([CH:8]=[O:14])[cH:6][cH:7]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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Cc1ccc(N)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cccc2c1C(=O)N(O)C2=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc(C=O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |